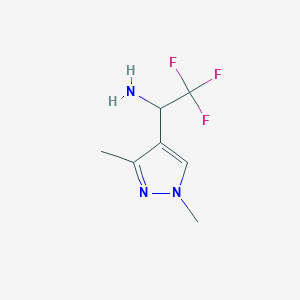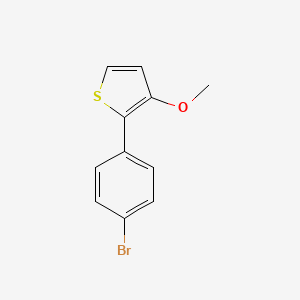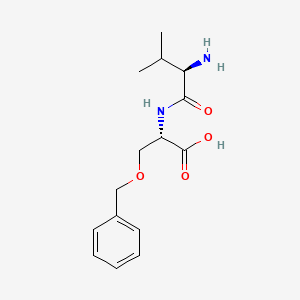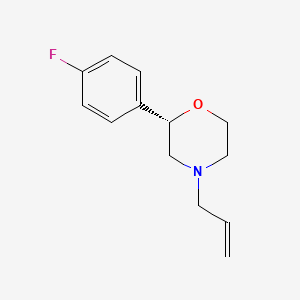
(2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the reaction of a fluorinated benzene derivative with a morpholine ring. The process may include steps such as:
Nucleophilic Substitution: Reacting 4-fluorobenzaldehyde with morpholine under basic conditions.
Allylation: Introducing the prop-2-en-1-yl group through an allylation reaction using an appropriate allylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the fluorophenyl group or the morpholine ring, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while substitution could introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its fluorinated phenyl group could enhance binding affinity and specificity.
Medicine
In medicinal chemistry, derivatives of morpholine are often explored for their pharmacological properties. This compound could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals or agrochemicals. Its synthesis and reactions could be optimized for large-scale production.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce therapeutic effects.
Pathway Modulation: Influencing signaling pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a chlorine atom instead of fluorine.
(2S)-2-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a methyl group instead of fluorine.
(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine can significantly influence its chemical properties, such as electronegativity and reactivity. This can lead to unique interactions with biological targets and distinct pharmacological profiles compared to its analogs.
Propriétés
Numéro CAS |
920798-59-0 |
|---|---|
Formule moléculaire |
C13H16FNO |
Poids moléculaire |
221.27 g/mol |
Nom IUPAC |
(2S)-2-(4-fluorophenyl)-4-prop-2-enylmorpholine |
InChI |
InChI=1S/C13H16FNO/c1-2-7-15-8-9-16-13(10-15)11-3-5-12(14)6-4-11/h2-6,13H,1,7-10H2/t13-/m1/s1 |
Clé InChI |
SDWTWYJIEISTJW-CYBMUJFWSA-N |
SMILES isomérique |
C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)F |
SMILES canonique |
C=CCN1CCOC(C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



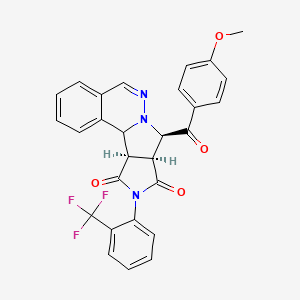
![propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12630844.png)
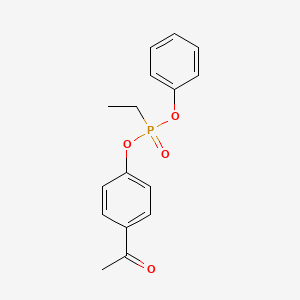
![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
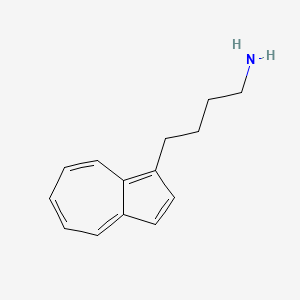
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)

